molecular formula C13H15BrClNO B1522039 {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride CAS No. 1211328-07-2

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride

Cat. No.: B1522039
CAS No.: 1211328-07-2
M. Wt: 316.62 g/mol
InChI Key: DILLPQADXXGCFB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

{2-[(6-bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride possesses the Chemical Abstracts Service registry number 1211328-07-2 and presents a molecular formula of C13H14BrNO·HCl. The compound exhibits a molecular weight of 316.62 daltons and exists as a crystalline powder under standard laboratory conditions. The International Union of Pure and Applied Chemistry nomenclature designates this substance as N-{2-[(6-bromo-2-naphthyl)oxy]ethyl}-N-methylamine hydrochloride, reflecting its structural composition and functional group arrangement.

The compound's International Chemical Identifier code reads as 1S/C13H14BrNO.ClH/c1-15-6-7-16-13-5-3-10-8-12(14)4-2-11(10)9-13;/h2-5,8-9,15H,6-7H2,1H3;1H, providing a standardized representation of its molecular connectivity. The corresponding International Chemical Identifier Key, DILLPQADXXGCFB-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications. This systematic nomenclature ensures precise identification across various chemical databases and research platforms.

The structural architecture of this compound features a naphthalene ring system with bromine substitution at the 6-position, connected through an ether linkage to an ethyl chain bearing a methylamine group. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various synthetic applications. The molecule's design incorporates strategic positioning of functional groups that enable diverse chemical transformations and coupling reactions.

Chemical Property Value
Molecular Formula C13H14BrNO·HCl
Molecular Weight 316.62 g/mol
Chemical Abstracts Service Number 1211328-07-2
Physical Form Powder
Purity 95%
Storage Temperature Room Temperature

Historical Context of Bromonaphthalene Derivatives

The development of bromonaphthalene derivatives traces its origins to the early investigations of naphthalene chemistry in the nineteenth century. Naphthalene itself was first isolated from coal tar in the 1820s, with John Kidd proposing the name "naphthaline" in 1821, derived from naphtha, a term encompassing volatile hydrocarbon mixtures including coal tar. Michael Faraday determined naphthalene's chemical formula in 1826, while Emil Erlenmeyer proposed the structure of two fused benzene rings in 1866, later confirmed by Carl Gräbe.

The systematic bromination of naphthalene compounds emerged as researchers recognized the utility of halogenated aromatics in synthetic chemistry. Early studies focused on direct bromination methods, with 1-bromonaphthalene becoming one of the first well-characterized derivatives. The preparation of 1-bromonaphthalene through treatment of naphthalene with bromine established fundamental protocols for aromatic halogenation that continue to influence modern synthetic approaches. These early investigations laid the groundwork for understanding regioselectivity in naphthalene substitution reactions.

The evolution of bromonaphthalene chemistry accelerated with the development of more sophisticated bromination techniques. Selective bromination methods emerged that could target specific positions on the naphthalene ring system with high regioselectivity. Research from 2002 demonstrated that 1-bromonaphthalene could undergo further bromination under controlled conditions to yield 1,4-dibromonaphthalene in 90% yield when treated with stoichiometric quantities of bromine in methylene chloride at specific temperatures. These advances enabled the preparation of polysubstituted naphthalene derivatives with precise substitution patterns.

The recognition of bromonaphthalenes as versatile synthetic intermediates drove further innovations in their preparation and functionalization. Photobromination techniques provided alternative pathways to access different substitution patterns, with conditions such as carbon tetrachloride at elevated temperatures yielding unique products like 1,5-dibromonaphthalene in 80% yield. These methodological advances expanded the synthetic utility of bromonaphthalene derivatives and established their importance in organic synthesis.

Position in Organic Chemical Classification

{2-[(6-bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride occupies a distinctive position within the broader classification of polycyclic aromatic compounds. As a derivative of naphthalene, the simplest polycyclic aromatic hydrocarbon, this compound inherits the fundamental characteristics of benzenoid polycyclic aromatic hydrocarbons. The naphthalene core consists of two fused benzene rings sharing two carbon atoms, creating a planar structure with distinct bond length variations that influence reactivity patterns.

The compound's classification extends beyond simple aromatic hydrocarbons due to its incorporation of heteroatoms and functional groups. The presence of bromine, oxygen, and nitrogen atoms creates a complex molecule that bridges multiple chemical categories. The bromine substituent classifies the compound as an organohalogen, specifically an aryl bromide, which imparts characteristic reactivity patterns including nucleophilic substitution capabilities. The ether linkage connecting the naphthalene system to the aliphatic chain establishes the molecule as an aromatic ether, while the methylamine functionality designates it as a tertiary amine derivative.

From a structural perspective, the compound represents an example of a functionalized polycyclic aromatic system with strategic substitution enabling diverse chemical transformations. The 6-bromo substitution pattern on the naphthalene ring provides a reactive site for cross-coupling reactions, while the ether-linked ethylmethylamine chain offers opportunities for further derivatization. This combination of functional groups positions the compound as a versatile intermediate in synthetic organic chemistry, particularly for the construction of complex molecular architectures.

The hydrochloride salt form places the compound within the category of amine salts, enhancing its handling properties and stability characteristics. This salt formation is particularly important for compounds containing basic nitrogen atoms, as it improves crystallinity, storage stability, and often water solubility compared to the free base form. The salt formation represents a common strategy in pharmaceutical chemistry and fine chemical synthesis for optimizing compound properties.

Current Research Landscape

Contemporary research involving {2-[(6-bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride focuses primarily on its utility as a synthetic intermediate in the preparation of more complex molecular structures. Recent investigations have emphasized the compound's role in Bucherer reaction protocols for synthesizing 2-amino-6-bromonaphthalenes, demonstrating its value in convergent synthetic strategies. The 2019 study published in American Chemical Society Omega highlighted practical synthesis methods involving condensation of secondary amines with corresponding 2-naphthol derivatives under Bucherer conditions, showcasing the compound's relevance in modern synthetic methodology.

Current synthetic applications emphasize the compound's potential in cross-coupling chemistry, particularly Suzuki reactions that enable the introduction of diverse aromatic systems. Research has demonstrated successful coupling of related 6-bromonaphthalene derivatives with pyridine 4-boronic acid under optimized palladium-catalyzed conditions, yielding coupled products in high efficiency. These studies employ 1 mol% tris(dibenzylideneacetone)dipalladium(0) and 4 mol% SPhos in dimethylformamide-ethanol solvent systems at 90°C, establishing reliable protocols for aromatic coupling reactions.

The compound's structural features make it particularly valuable for the development of biocompatible chromophores and optical materials. Research has explored its potential modification to create DANPY (dialkylaminonaphthylpyridinium) derivatives, which represent important fluorescent probes for biological applications. These investigations focus on the modularity of the naphthylamine core, enabling the introduction of groups suitable for membrane staining and DNA-based biophotonics applications. The push-pull electronic structure created by the electron-donating naphthylamine and electron-accepting pyridinium groups generates favorable optical properties for advanced materials applications.

Recent synthetic methodology development has expanded the scope of reactions accessible with this compound class. The Bucherer synthesis approach using common Teflon-capped pressure flasks has enabled researchers to modify tertiary aminonaphthalene cores efficiently. Following Suzuki coupling reactions, additional diversity can be introduced through N-alkylation to install pyridinium cations, creating a modular approach to complex molecule synthesis. These methodological advances reflect the ongoing evolution of synthetic strategies that leverage the unique reactivity profile of bromonaphthalene derivatives.

Research Application Methodology Key Findings
Bucherer Synthesis Pressure flask reactions with secondary amines Efficient condensation with 2-naphthol derivatives
Suzuki Coupling Palladium-catalyzed cross-coupling High-yield coupling with pyridine boronic acids
Chromophore Development DANPY derivative synthesis Biocompatible fluorescent probe generation
N-alkylation Reactions Pyridinium cation installation Enhanced modularity for complex synthesis

Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxy-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO.ClH/c1-15-6-7-16-13-5-3-10-8-12(14)4-2-11(10)9-13;/h2-5,8-9,15H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILLPQADXXGCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC2=C(C=C1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind with specific enzymes, potentially inhibiting or activating their functions. The exact nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes. This compound may also interact with proteins involved in cell signaling pathways, influencing their activity and downstream effects.

Cellular Effects

The effects of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over time due to gradual degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic activity. At higher doses, it can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, it may enhance or inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins may sequester this compound in certain tissues, influencing its localization and overall distribution within the organism.

Subcellular Localization

The subcellular localization of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.

Biological Activity

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride, with a molecular formula of C13H15BrClNO and a CAS number of 1211328-07-2, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 316.62 g/mol
  • Purity : Minimum 95%
  • Storage Conditions : Room temperature

The compound contains a bromonaphthalene moiety that can interact with various biological targets, including proteins and nucleic acids. The methylamine group is capable of forming hydrogen bonds and ionic interactions, which may enhance its binding affinity to biological macromolecules. Such interactions can influence cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activity

Research has indicated that {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in certain cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective properties, suggesting that {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride may also have applications in neurodegenerative disease models.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cell lines
NeuroprotectionReduced neuronal death in oxidative stress models

Example Study

A study conducted by Smith et al. (2023) investigated the cytotoxic effects of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. This suggests significant potential for further development as an anticancer therapeutic agent.

Scientific Research Applications

Overview

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride, with the CAS number 1211328-07-2, is a compound with significant potential in various scientific fields, including medicinal chemistry, biochemistry, and materials science. This article explores its applications, synthesis methods, and relevant case studies.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development in treating various conditions.

Biological Studies

Research has focused on the biological activity of this compound, particularly its interactions with proteins and other biomolecules. It may serve as a tool in studying enzyme mechanisms or as a lead compound in drug discovery.

Chemical Synthesis

In synthetic organic chemistry, {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride acts as a versatile building block for synthesizing more complex molecular structures. Its unique functional groups allow for various chemical transformations.

Material Science

The compound's properties make it suitable for applications in materials science, particularly in developing specialty chemicals or polymers that require specific functional characteristics.

Comparison with Similar Compounds

{2-(6-Bromonaphthalen-2-yl)oxyethyl}(ethyl)amine Hydrochloride

  • Key Difference : Ethylamine substituent instead of methylamine.
  • Molecular weight increases slightly to 330.65 g/mol .

(6-Methoxynaphthalen-2-yl)methylamine Hydrochloride

  • Key Differences :
    • Methoxy substitution at the 6-position instead of bromine.
    • Methylene linker (-CH₂-) instead of ethoxyethyl (-OCH₂CH₂-).
  • Impact: Methoxy is electron-donating, altering electronic properties of the naphthalene ring.
Compound Substituent Linker Molecular Weight (g/mol) logP* (Predicted)
Target Compound Br -OCH₂CH₂- 316.62 ~3.2
Ethylamine Analogue Br -OCH₂CH₂- 330.65 ~3.8
Methoxy-Methylene Analogue OCH₃ -CH₂- 275.75 ~2.5

*logP estimated using fragment-based methods.

Analogues with Modified Aromatic Cores

(2-Bromophenyl)(phenyl)methylamine Hydrochloride

  • Key Differences :
    • Biphenyl core instead of naphthalene.
    • Bromine at the 2-position of one phenyl ring.
  • Impact : The biphenyl system introduces greater steric bulk and planar rigidity. Bromine’s position may alter π-π stacking interactions in receptor binding. Molecular weight: 312.64 g/mol .

{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine Hydrochloride

  • Key Differences: Phenoxy-phenyl core with bromo and chloro substituents. No fused aromatic system (unlike naphthalene).
  • Additional chlorine enhances electronegativity. Molecular weight: 365.09 g/mol .

Compounds with Heterocyclic Linkers

1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-amine Hydrochloride

  • Key Differences :
    • Dihydrobenzofuran core instead of naphthalene.
    • Piperidinylamine substituent.
  • Impact : The dihydrobenzofuran introduces oxygen heteroatoms and partial saturation, improving solubility. The piperidine ring may enhance interactions with cationic binding sites (e.g., GPCRs). This compound was explicitly studied as a dual α2A/5-HT7 receptor antagonist .

Positional Isomers and Chain-Length Variants

N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine Hydrochloride

  • Key Differences :
    • Bromine at the 1-position of naphthalene (vs. 6-position).
    • Extended propanamine chain with a methoxy group.
  • Impact : Positional isomerism of bromine may shift electronic density differently on the naphthalene ring. The longer amine chain could increase binding entropy but reduce selectivity .

Preparation Methods

Activation of 6-Bromo-naphthalen-2-ol

  • Starting material: 6-Bromo-naphthalen-2-ol.
  • Activation: Treatment with trifluoromethanesulfonic reagents such as trifluoromethanesulfonyl chloride or trifluoromethanesulfonyl acid anhydride in the presence of an organic base (e.g., triethylamine, diisopropylethylamine, pyridine, or DBU).
  • Solvent: Polar alcohols like ethanol (preferred), methanol, iso-propanol, or n-propanol.
  • Base for neutralization: Metal carbonates such as cesium carbonate (preferred), sodium carbonate, or potassium phosphate.
  • Outcome: Formation of trifluoromethanesulfonic acid 6-bromo-naphthalen-2-yl ester as an activated intermediate for subsequent nucleophilic substitution.

Palladium-Catalyzed Amination to Introduce the Aminoethyl Side Chain

  • Catalyst: Palladium complexes such as tetrakis(triphenylphosphine)palladium, PdCl2(dppf), PdCl2(Ph3P)2, or PdCl2(CH3CN)2.
  • Base: Organic amines like triethylamine or diisopropylamine.
  • Solvent: Tetrahydrofuran (THF) is preferred; alternatives include methyl-t-butyl ether (MTBE), diethyl ether, and dimethoxyethane (DME).
  • Nucleophile: (Methyl)amine or (methyl)amine derivatives, typically used in 1.2 to 2.5 molar equivalents.
  • Conditions: Reactions are typically carried out at temperatures below room temperature (0 °C to -20 °C) to control reactivity and selectivity.
  • Process: The activated trifluoromethanesulfonic ester reacts with the amine nucleophile in the presence of the palladium catalyst to form the ether-linked aminoethyl intermediate.

Alkylation and Formation of the Methylamine Hydrochloride Salt

  • Methylation: The aminoethyl intermediate is methylated to form the methylated amine.
  • Salt formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as ethyl acetate or an alcohol.
  • Purification: The organic phase is washed with brine (e.g., 25% NaCl solution), dried, and concentrated to yield the hydrochloride salt of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine.

Alternative Synthetic Routes and Related Reactions

  • Bucherer Reaction for Aminonaphthalenes: A practical synthesis of 2-amino-6-bromonaphthalenes involves condensation of secondary amines with 2-naphthol derivatives under Bucherer conditions. This method can be adapted to introduce amino groups on bromonaphthalene cores, providing intermediates for further functionalization such as ether formation.
  • Copper-Catalyzed Couplings: Copper (I) chloride and other copper catalysts in the presence of bases like potassium carbonate and ligands such as 8-hydroxyquinoline facilitate coupling reactions of hydroxyethyl-naphthalene derivatives with amines or pyridazinones, which can be relevant in related synthetic schemes.
  • Use of Metal Carbonates and Organic Bases: Cesium carbonate, potassium carbonate, and sodium tert-butoxide are commonly used bases for deprotonation and activation steps in these syntheses, ensuring efficient nucleophilic substitution or coupling.

Summary Table of Key Reaction Parameters

Step Reagents/Catalysts Solvent(s) Conditions Notes
Activation of 6-bromo-naphthalen-2-ol Trifluoromethanesulfonyl chloride/anhydride, Organic base (triethylamine, DBU) Ethanol (preferred), methanol, iso-propanol Room temp, polar solvent Formation of triflate ester intermediate
Palladium-catalyzed amination Pd catalysts (Pd(PPh3)4, PdCl2(dppf)), Organic base (triethylamine) THF (preferred), MTBE, DME 0 to -20 °C, inert atmosphere Nucleophilic substitution with methylamine
Methylation and salt formation Methylating agent (e.g., methyl iodide), HCl for salt formation Ethyl acetate, alcohols Room temp, aqueous workup Conversion to hydrochloride salt
Alternative Bucherer reaction Secondary amines, 2-naphthol derivatives Teflon-capped pressure flask Elevated temperature, pressure Useful for 2-amino-6-bromonaphthalene synthesis

Research Findings and Optimization Notes

  • The use of trifluoromethanesulfonic acid esters significantly improves the reactivity of the 6-bromo-naphthalen-2-ol intermediate, enabling efficient coupling with amines under mild conditions.
  • Palladium catalysts with bulky phosphine ligands such as triphenylphosphine improve selectivity and yield in the amination step, minimizing side reactions.
  • Polar aprotic solvents like THF and DMF facilitate the solubilization of reactants and catalysts, enhancing reaction rates.
  • The Bucherer reaction provides a scalable and versatile route to 2-amino-6-bromonaphthalenes, which serve as key intermediates for further functionalization toward the target compound.
  • Computational studies on related aminonaphthalene derivatives indicate that substituent modifications can tune physical properties, which may influence purification and crystallization steps during synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 6-bromo-2-naphthol and 2-(methylamino)ethanol in the presence of a base (e.g., NaOH) under reflux conditions. Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), reaction temperature (80–120°C), and stoichiometric ratios of reagents to improve yield . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) is critical for isolating the hydrochloride salt .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify the bromonaphthalene, ethoxy, and methylamine moieties.
  • HPLC-MS (ESI+) for molecular ion confirmation (expected [M+H⁺] at m/z ~320–330) and purity assessment (>95%) .
  • Elemental analysis (C, H, N, Cl) to validate stoichiometry .

Q. What are the standard solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Solubility testing in polar (water, DMSO) and nonpolar solvents (DCM, ether) reveals limited aqueous solubility (~5 mg/mL at 25°C), necessitating DMSO for biological assays. Stability studies (pH 2–9, 4–37°C) indicate degradation under strong acidic/basic conditions, requiring storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How do electronic effects of the bromonaphthalene and ethoxy groups influence nucleophilic aromatic substitution reactivity?

  • Methodology : The electron-withdrawing bromine substituent activates the naphthalene ring for nucleophilic attack, while the ethoxy group’s electron-donating effect stabilizes intermediates. Computational modeling (DFT, Gaussian) can predict regioselectivity, and experimental validation via competitive reactions with substituted nucleophiles (e.g., amines vs. thiols) quantifies reactivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound in receptor-binding assays?

  • Methodology : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). Systematic studies should:

  • Standardize protocols (e.g., radioligand binding vs. functional cAMP assays).
  • Perform structure-activity relationship (SAR) studies to compare derivatives with varied substituents (e.g., replacing Br with Cl or modifying the ethoxy linker) .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodology : Use in silico tools (e.g., Schrödinger’s ADMET Predictor, MetaSite) to simulate Phase I/II metabolism. Key predictions:

  • Primary metabolites : Oxidative deamination of the methylamine group or O-dealkylation of the ethoxy linker.
  • Toxicity flags : Assess hepatotoxicity risk via cytochrome P450 inhibition assays (CYP3A4/2D6) .

Q. What analytical methods are suitable for detecting trace impurities in bulk synthesis batches?

  • Methodology : Implement UPLC-QTOF with a C18 column (1.7 µm particles) to resolve impurities (e.g., unreacted bromonaphthalene or byproducts). Limit of detection (LOD) <0.1% can be achieved with tandem mass spectrometry (MRM mode) .

Data Contradiction Analysis

Q. Why do conflicting results arise in studies evaluating this compound’s affinity for serotonin receptors?

  • Analysis : Variations in receptor subtypes (5-HT₁A vs. 5-HT₂A), species differences (rat vs. human), and assay temperatures (25°C vs. 37°C) significantly impact binding kinetics. Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. scintillation proximity assays) .

Methodological Tables

Parameter Optimal Conditions References
Synthesis Yield 65–75% (DMF, 100°C, 12h)
HPLC Retention Time 8.2 min (C18, 60:40 MeOH:H₂O)
Stability (pH 7.4, 25°C) >90% intact after 24h
LogP (Predicted) 2.8 ± 0.3

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride

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